REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[O:4][N:3]=1.[H][H]>[Pt](=O)=O.C(O)C>[NH2:3][C:2](=[CH:6][C:5](=[O:4])[CH2:7][CH2:8][CH:9]([CH3:10])[CH3:11])[CH3:1]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)CCC(C)C
|
Name
|
|
Quantity
|
390 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
(slightly exothermic reaction)
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on a Biotage 40M cartridge (mobile phase: isohexane/ethyl acetate 3:1)
|
Type
|
CONCENTRATION
|
Details
|
The product fractions are concentrated
|
Type
|
CUSTOM
|
Details
|
crystallizes after a short time
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C)=CC(CCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |